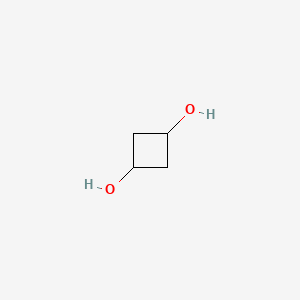

Cyclobutane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENYDAIMALDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347015 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63518-47-8, 1332482-73-1 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of cis-Cyclobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of cis-cyclobutane-1,3-diol, a valuable building block in organic synthesis and medicinal chemistry. The unique strained ring system and the cis-stereochemistry of the hydroxyl groups impart distinct chemical and physical properties that are of significant interest in the development of novel therapeutics and materials.

Synthesis of cis-Cyclobutane-1,3-diol

The primary and most effective method for the synthesis of cis-cyclobutane-1,3-diol is the stereoselective reduction of its corresponding diketone, cyclobutane-1,3-dione (B95015). The kinetic product of this reduction is predominantly the cis-isomer.

Synthesis of the Precursor: Cyclobutane-1,3-dione

A common route to cyclobutane-1,3-dione involves the dimerization of ketene.[1] Ketene itself can be generated in situ or used from a prepared source. The dimerization process can lead to a mixture of products, including the desired 1,3-dione and a lactone known as diketene.[1] Careful control of reaction conditions is crucial to maximize the yield of cyclobutane-1,3-dione.

Stereoselective Reduction to cis-Cyclobutane-1,3-diol

The reduction of cyclobutane-1,3-dione to cis-cyclobutane-1,3-diol can be achieved using various reducing agents. The cis isomer is generally the kinetically favored product, particularly in the hydrogenation of substituted cyclobutane-1,3-diones.[2]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control is charged with cyclobutane-1,3-dione and a suitable solvent (e.g., a hydrocarbon or an alcohol).

-

Catalyst: A ruthenium-on-carbon (Ru/C) catalyst is typically used.[2]

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred at a specific temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product can be purified by crystallization or chromatography to yield pure cis-cyclobutane-1,3-diol.

Alternative Reducing Agents

Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent for ketones and could potentially be used for the stereoselective reduction of cyclobutane-1,3-dione to the cis-diol. The stereoselectivity of NaBH₄ reductions can sometimes be influenced by the presence of additives or by the reaction conditions.

Properties of cis-Cyclobutane-1,3-diol

The physical and chemical properties of cis-cyclobutane-1,3-diol are summarized below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [3][4] |

| Molecular Weight | 88.11 g/mol | [3][4] |

| Appearance | Viscous liquid or solid | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar solvents | |

| Computed XLogP3-AA | -0.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectral Data

The structural characterization of cis-cyclobutane-1,3-diol is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a diol compound would show characteristic signals for the hydroxyl protons (-OH) and the aliphatic protons (-CH₂- and -CH-). For instance, in a related diol, hydroxyl protons were observed at 2.86 ppm and aliphatic protons at 4.56 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For a similar diol, imide and ketone carbons were observed at 163.5, 164, and 192.4 ppm, while aromatic carbons appeared between 115.5 and 153.8 ppm.[5] The single chemical shift line in the ¹³C NMR spectrum of cyclobutane (B1203170) indicates that all four carbon atoms are in a single unique chemical environment.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.

Logical Relationships and Experimental Workflows

The synthesis of cis-cyclobutane-1,3-diol involves a sequential process starting from readily available precursors. The following diagrams illustrate the key transformations and logical flow.

References

- 1. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Cyclobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-1,3-diol, a four-membered carbocyclic diol, presents a foundational case study in stereoisomerism, offering a rich interplay of cis-trans isomerism and chirality. This technical guide provides a comprehensive overview of the stereochemical landscape of this compound, detailing the synthesis, separation, and characterization of its stereoisomers. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, where the precise control of molecular geometry is paramount.

Stereoisomerism and Chirality of this compound

This compound exists as three distinct stereoisomers, arising from the relative orientations of the two hydroxyl groups. These stereoisomers are a direct consequence of the puckered, non-planar conformation of the cyclobutane (B1203170) ring.

-

cis-Cyclobutane-1,3-diol: In the cis-isomer, the two hydroxyl groups are on the same face of the cyclobutane ring. This molecule possesses a plane of symmetry that bisects the C1-C3 axis and the C2-C4 axis. Due to this internal symmetry, cis-cyclobutane-1,3-diol is an achiral meso compound , despite having two stereogenic centers. It is superimposable on its mirror image and is, therefore, optically inactive.

-

trans-Cyclobutane-1,3-diol: The trans-isomer has its hydroxyl groups on opposite faces of the ring. This arrangement eliminates the plane of symmetry present in the cis-isomer. Consequently, trans-cyclobutane-1,3-diol is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers . These are designated as (1R,3R)-cyclobutane-1,3-diol and (1S,3S)-cyclobutane-1,3-diol. A 1:1 mixture of these enantiomers constitutes a racemic mixture.

The relationship between the cis-isomer and either of the trans-enantiomers is diastereomeric . Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Logical Relationship of Stereoisomers

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-diol (B2657575) is a four-membered carbocyclic diol that exists as two stereoisomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol. The strained cyclobutane (B1203170) ring and the presence of two hydroxyl groups in a 1,3-relationship impart unique conformational and reactive properties to these molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers in organic synthesis and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological settings.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol [1] |

| CAS Number (Isomer Mixture) | 63518-47-8[1] |

| CAS Number (cis-isomer) | 1332482-73-1[1] |

| CAS Number (trans-isomer) | 1332482-75-3[1] |

| Property | cis-Cyclobutane-1,3-diol | trans-Cyclobutane-1,3-diol |

| Melting Point | 46-50 °C | Not available |

| Boiling Point | 243.8 ± 8.0 °C at 760 mmHg | Not available |

| Density | 1.4 ± 0.1 g/cm³ | Not available |

| Flash Point | 125.5 ± 13.0 °C | Not available |

| Solubility | Not available | Not available |

| Appearance | Liquid or semi-solid or solid | Not available |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide methodologies for key experiments.

Synthesis of cis- and trans-Cyclobutane-1,3-diol via Reduction of Cyclobutane-1,3-dione (B95015)

A common route to cyclobutane-1,3-diols is the reduction of the corresponding dione. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions.

Materials:

-

Cyclobutane-1,3-dione

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutane-1,3-dione (1.0 eq) in anhydrous diethyl ether or THF.

-

Reduction:

-

For Sodium Borohydride Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

For Lithium Aluminum Hydride Reduction: In a separate flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether. Cool the cyclobutane-1,3-dione solution to 0 °C and slowly add the LiAlH₄ suspension via a dropping funnel. After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M hydrochloric acid until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of cis- and trans-cyclobutane-1,3-diol, can be purified by column chromatography on silica (B1680970) gel. The ratio of the isomers will depend on the reducing agent used.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of diols is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure and stereochemistry of the diol. For example, in the ¹H NMR spectrum, the protons attached to the carbons bearing the hydroxyl groups will show characteristic chemical shifts and coupling patterns depending on their cis or trans relationship to each other.

Infrared (IR) Spectroscopy

For a liquid or semi-solid sample:

-

Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl groups. C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region, and the C-H stretching and bending vibrations of the cyclobutane ring will be observed in their characteristic regions.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Reactions of this compound

This diagram illustrates some of the key chemical transformations that this compound can undergo, highlighting its utility as a synthetic intermediate.

Caption: Potential chemical reactions of this compound.

Biological Activity and Drug Development Potential

Research into the biological activities of this compound and its derivatives has suggested potential antimicrobial and anticancer properties. These compounds are being investigated for their capacity to interact with biological systems and may serve as lead compounds in drug development. The presence of the hydroxyl groups is thought to be important for their biological activity, potentially through mechanisms involving hydrogen bonding and molecular recognition. However, a specific mechanism of action has not yet been established. The rigid cyclobutane scaffold can be used to hold pharmacophoric groups in a defined spatial orientation, which is a valuable strategy in rational drug design.

References

Spectroscopic Characterization of Cyclobutane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclobutane-1,3-diol (B2657575), a key cyclic alcohol with applications in organic synthesis and materials science. This document outlines expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. It is important to note that the exact values for this compound may vary depending on the specific isomer (cis or trans), solvent, and instrument conditions. The data presented here are based on established principles for the functional groups present and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| a | ~3.5 - 4.5 | Multiplet | 2H | CH-OH |

| b | ~1.5 - 2.5 | Multiplet | 4H | CH₂ |

| c | Variable | Broad Singlet | 2H | OH |

¹³C NMR (Carbon-13 NMR)

| Signal | Chemical Shift (δ) ppm | Assignment |

| A | ~60 - 70 | CH-OH |

| B | ~25 - 35 | CH₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000 - 2850 | Medium to Strong | C-H Stretch | Alkane |

| 1450 - 1300 | Medium | C-H Bend | Alkane |

| 1150 - 1000 | Strong | C-O Stretch | Alcohol |

Table 3: Mass Spectrometry (MS) Data

| m/z Ratio | Possible Fragment | Notes |

| 88 | [M]⁺ | Molecular Ion |

| 87 | [M-H]⁺ | Loss of a hydrogen atom |

| 70 | [M-H₂O]⁺ | Loss of water |

| 57 | [C₄H₉]⁺ | Fragmentation of the cyclobutane (B1203170) ring |

| 43 | [C₃H₇]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. Add a small amount of TMS (0.03% v/v) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Solvent for cleaning (e.g., acetone, isopropanol)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

GC Conditions:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature of ~280°C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 35-200 amu.

-

Ion Source Temperature: Set to ~230°C.

-

Quadrupole Temperature: Set to ~150°C.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) motif, a four-membered carbocycle, is a fascinating structural element in organic chemistry and has garnered significant interest in medicinal chemistry and drug development.[1] Its inherent ring strain and unique conformational landscape offer a rigid scaffold that can enforce specific spatial arrangements of functional groups, a desirable trait in the design of pharmacologically active molecules. This guide provides a comprehensive technical overview of the ring strain and conformational analysis of a key derivative, cyclobutane-1,3-diol (B2657575), exploring its structural nuances and the methodologies employed for its characterization.

Cyclobutane deviates significantly from the ideal tetrahedral bond angle of 109.5°, leading to substantial angle strain.[2] To alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[3] This non-planar arrangement is in a state of rapid dynamic equilibrium, with the ring undergoing a "ring-flipping" process. The introduction of substituents, such as the hydroxyl groups in this compound, profoundly influences the conformational preferences and the overall stability of the ring system.

Ring Strain in Cyclobutane

The total ring strain in cyclobutane is a combination of angle strain and torsional strain. While puckering reduces torsional strain, it slightly increases angle strain.[4]

-

Angle Strain: In a planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. In its puckered conformation, these angles are approximately 88°, still indicating substantial angle strain.[3]

-

Torsional Strain: A planar cyclobutane would have all its hydrogen atoms on adjacent carbons in an eclipsed conformation, leading to high torsional strain. The puckered conformation alleviates this by staggering the hydrogens to a certain extent.[3]

The overall ring strain of cyclobutane is approximately 110 kJ/mol, slightly less than that of cyclopropane.[5] This stored energy makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, a feature that can be exploited in synthetic chemistry.

Conformational Analysis of this compound

The presence of two hydroxyl groups at the 1 and 3 positions introduces the possibility of cis and trans diastereomers, each with a unique set of conformational possibilities. The puckered cyclobutane ring can be conceptually compared to the chair conformation of cyclohexane, with substituents occupying either pseudo-axial or pseudo-equatorial positions.

cis-Cyclobutane-1,3-diol

In the cis isomer, both hydroxyl groups are on the same face of the ring. To minimize steric hindrance, specifically 1,3-diaxial interactions, the preferred conformation is one where both hydroxyl groups occupy pseudo-equatorial positions.[6] This arrangement is further stabilized by the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can lock the ring in a specific puckered conformation.

trans-Cyclobutane-1,3-diol

For the trans isomer, the hydroxyl groups are on opposite faces of the ring. In a puckered conformation, this necessitates one hydroxyl group being in a pseudo-axial position while the other is in a pseudo-equatorial position. Ring flipping would interchange these positions. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is more stable as it can adopt a diequatorial conformation, thus avoiding the unfavorable 1,3-diaxial interactions present in the trans isomer.[6] However, the nature of the substituents can significantly influence this preference. For instance, in 1,3-diphenylsulphonylcyclobutane, the trans isomer is found to be more stable than the cis isomer by 2.1 kcal/mol.[7]

The possibility of intramolecular hydrogen bonding in trans-cyclobutane-1,3-diol is less likely due to the larger distance between the hydroxyl groups compared to the cis isomer.

Quantitative Conformational Data

Precise experimental data for the parent this compound is limited in the literature. However, studies on cyclobutane and its derivatives provide valuable insights into the expected structural parameters.

| Parameter | Molecule | Value | Method |

| Ring Strain Energy | Cyclobutane | 110 kJ/mol (26.3 kcal/mol) | Experimental[5] |

| Puckering Angle | Cyclobutane | ~25-35° | Electron Diffraction / Computational[6][8] |

| C-C-C Bond Angle | Puckered Cyclobutane | ~88° | Electron Diffraction[3] |

| Inversion Barrier | Cyclobutane | ~1.44 kcal/mol (503 cm⁻¹) | Experimental |

| Energy Difference (trans - cis) | 1,3-Diphenylsulphonylcyclobutane | +2.1 kcal/mol | Experimental (Equilibration)[7] |

| C-C Bond Lengths (in ring) | 2,2,4,4-Tetramethylcyclobutane-trans-1,3-diol | 1.551-1.576 Å | X-ray Crystallography[9] |

| Ring Conformation | 2,2,4,4-Tetramethylcyclobutane-trans-1,3-diol | Planar | X-ray Crystallography[9] |

Note: The planarity of the tetramethyl-substituted derivative highlights the significant impact of bulky substituents on the cyclobutane ring conformation.

Experimental and Computational Protocols for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational landscape of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.

Protocol for Conformational Analysis by NMR:

-

Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

1D NMR Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.

-

2D NMR Spectra Acquisition: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, providing crucial information about the stereochemistry and conformation.

-

Coupling Constant Analysis: Analyze the magnitudes of the vicinal (³JHH) and long-range coupling constants. These values are dependent on the dihedral angles between the coupled protons and can be used to infer the ring's pucker and the axial/equatorial orientation of the substituents.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study dynamic processes like ring flipping.[7] By cooling the sample, it may be possible to "freeze out" individual conformers and observe them as distinct species. The coalescence temperature can be used to determine the energy barrier for the conformational interchange.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound of interest. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[9]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.[9]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.[9]

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative energies of different conformers and the energy barriers between them.

Protocol for Computational Conformational Analysis:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the molecule.

-

Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP functional with a suitable basis set like 6-31G* or larger).

-

Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) to obtain more accurate relative energies.[2]

-

Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Search: To determine the energy barrier for conformational interconversion (e.g., ring flipping), locate the transition state structure connecting the two conformers and calculate its energy.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of this compound.

Note: The images in the DOT scripts are placeholders and would need to be replaced with actual chemical structure images for a final document.

Conclusion

The conformational analysis of this compound reveals a complex interplay of angle strain, torsional strain, and steric effects, further modulated by the potential for intramolecular hydrogen bonding. While the general principles of cyclobutane conformation suggest a puckered ring, the precise geometry and the relative stability of the cis and trans isomers and their respective conformers are highly dependent on the specific substitution pattern. The greater stability of the cis isomer is generally expected due to the avoidance of 1,3-diaxial interactions, a principle that holds for many 1,3-disubstituted cyclobutanes.

A thorough understanding of the conformational preferences of this compound and its derivatives is crucial for the rational design of novel therapeutics. The rigid and well-defined spatial arrangement of substituents offered by the cyclobutane scaffold can be leveraged to optimize interactions with biological targets. Future work, including detailed experimental studies on the parent this compound, would provide invaluable data to further refine our understanding and guide the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3.smu.edu [s3.smu.edu]

- 9. This compound | CymitQuimica [cymitquimica.com]

Computational Modeling of Cyclobutane-1,3-Diol Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Computational Assessment of Cyclobutane-1,3-Diol (B2657575) Derivatives.

Introduction

The cyclobutane (B1203170) motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug discovery. Its inherent ring strain and puckered "butterfly" conformation provide a rigid and three-dimensionally defined structure that can offer significant advantages in potency, selectivity, and pharmacokinetic profiles.[1] Among cyclobutane-containing structures, 1,3-disubstituted this compound derivatives have garnered considerable interest as conformationally restricted bioisosteres of more flexible pharmacophores. A notable application is their use as analogs of combretastatin (B1194345) A4 (CA4), a potent natural product that inhibits tubulin polymerization.[2] The cyclobutane core effectively circumvents the problematic cis/trans isomerization of the stilbene (B7821643) bridge in CA4, which can lead to a loss of biological activity.[2]

This technical guide provides a comprehensive overview of the computational modeling of this compound derivatives, with a focus on their application as tubulin polymerization inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies in the design and optimization of this promising class of compounds.

Computational Modeling Methodologies

The in-silico evaluation of this compound derivatives involves a multi-faceted approach, combining quantum mechanics, molecular mechanics, and molecular dynamics simulations to predict their conformational preferences, binding affinities, and dynamic behavior.

Conformational Analysis

Due to significant ring strain, this compound adopts a non-planar, puckered "butterfly" conformation to alleviate eclipsing interactions between hydrogen atoms.[3] Density functional theory (DFT) calculations, often at the B3LYP/6-311+G(d,p) level of theory, are instrumental in determining the preferred conformations of these derivatives.[3] Intramolecular hydrogen bonding between the hydroxyl groups can further stabilize this puckered geometry, reducing the strain energy.[3] The relative stability of cis and trans isomers is a critical aspect of their design. In many 1,3-disubstituted cyclobutanes, the cis isomer is favored as it can adopt a conformation where both substituents occupy pseudo-equatorial positions, minimizing steric hindrance.[4] However, computational studies on 1,3-diphenylsulphonylcyclobutane have shown the trans isomer to be more stable by 2.1-2.6 kcal/mol, highlighting that substituent effects can significantly influence conformational preference.[5]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For this compound derivatives targeting tubulin, docking studies are typically performed at the colchicine (B1669291) binding site.[2] These studies are crucial for understanding the structure-activity relationships (SAR) and rationalizing the observed biological activities. The binding affinity is often reported as a docking score or binding energy (in kcal/mol). For example, molecular docking of combretastatin analogs has shown binding energies ranging from -7.58 kcal/mol to -14.41 kcal/mol against various protein targets.[6]

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complex and characterize the dynamic interactions, molecular dynamics (MD) simulations are employed. These simulations provide insights into the flexibility of the ligand within the binding pocket and the persistence of key interactions, such as hydrogen bonds, over time.[2] For instance, MD simulations of cyclobutane-containing CA4 analogs have revealed that cis isomers form more stable hydrogen bonds with the T5 loop of tubulin compared to the short-lived interactions of the trans isomers.[2]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize key quantitative data from experimental and computational studies on this compound derivatives and related compounds.

Table 1: Cytotoxicity of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4 [2][7]

| Compound | Isomer | HepG2 IC₅₀ (µM) | SK-N-DZ IC₅₀ (µM) |

| 2a | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |

| 2b | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |

| CA4 | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |

| Doxorubicin | - | 0.12 ± 0.02 | 0.08 ± 0.01 |

Table 2: Computationally Derived Binding Energies of Tubulin Inhibitors [6]

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Colchicine | p53 | -7.58 |

| Compound 3 (CA4 Analog) | Tubulin | - |

| Compound 8 (CA4 Analog) | Tubulin | -14.41 |

Table 3: Conformational Energy of 1,3-Disubstituted Cyclobutane Derivatives [5]

| Compound | Isomer | Relative Stability (kcal/mol) |

| 1,3-Diphenylsulphonylcyclobutane | trans | More stable by 2.1-2.6 |

Experimental Protocols

The synthesis of 1,3-disubstituted this compound derivatives as combretastatin analogs typically involves a multi-step sequence. The following protocols are based on established synthetic routes.[2]

Protocol 1: Synthesis of the Cyclobutanone (B123998) Intermediate via [2+2] Cycloaddition

-

Styrene (B11656) Derivative Synthesis (Wittig Reaction):

-

To a suspension of a suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium or potassium tert-butoxide) at a low temperature (e.g., 0 °C or -78 °C).

-

Stir the resulting ylide solution for a specified time (e.g., 30-60 minutes).

-

Add the corresponding benzaldehyde (B42025) derivative (e.g., a protected isovanillin) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired styrene derivative.

-

-

[2+2] Cycloaddition:

-

A solution of the styrene derivative and a ketene (B1206846) acetal (B89532) (e.g., 1,1-dimethoxyethene) in an appropriate solvent (e.g., acetonitrile) is subjected to photochemical or thermal conditions.

-

For photochemical reactions, a UV lamp (e.g., medium-pressure mercury lamp) is used, and the reaction mixture is irradiated for a specified duration.

-

For thermal reactions, the mixture is heated to reflux for several hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting crude cyclobutane derivative is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to afford the cyclobutanone intermediate.

-

Purify the cyclobutanone by column chromatography.

-

Protocol 2: Synthesis and Separation of Final Diol Derivatives

-

Addition of Aryl Grignard Reagent:

-

Prepare the Grignard reagent by reacting the appropriate aryl bromide (e.g., 3,4,5-trimethoxyphenyl bromide) with magnesium turnings in dry THF.

-

To a solution of the cyclobutanone intermediate in dry THF at low temperature (e.g., 0 °C), add the freshly prepared Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

-

Deoxygenation and Deprotection:

-

The tertiary alcohol can be deoxygenated using a variety of methods, such as treatment with a silane (B1218182) (e.g., triethylsilane) in the presence of a Lewis acid (e.g., boron trifluoride etherate).

-

If protecting groups were used for the hydroxyl functionalities, they are removed at this stage (e.g., hydrogenolysis for a benzyl (B1604629) ether).

-

-

Diastereomer Separation:

-

The resulting mixture of cis and trans diastereomers is separated by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes.

-

The separated isomers are then characterized by NMR spectroscopy and mass spectrometry.

-

Mandatory Visualization

Signaling Pathway: Tubulin Polymerization and Depolymerization

Caption: Tubulin polymerization is a dynamic process regulated by GTP hydrolysis and various proteins.

Experimental Workflow: Synthesis of this compound Derivatives

Caption: A multi-step synthesis yields cis and trans this compound derivatives.

Logical Relationships: Computational and Experimental Synergy

Caption: A synergistic workflow combining computational and experimental methods accelerates drug discovery.

References

- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Cyclobutane-1,3-diols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted cyclobutane-1,3-diols are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, four-membered ring structure provides a unique scaffold for the development of novel therapeutics and advanced polymers. A thorough understanding of the thermochemical properties of these molecules is paramount for predicting their stability, reactivity, and behavior in various applications. This technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermochemical properties of substituted cyclobutane-1,3-diols, presents available data, and offers detailed protocols for these key techniques.

Core Thermochemical Properties

The key thermochemical properties that govern the energetic landscape of substituted cyclobutane-1,3-diols include the standard enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization/sublimation. These parameters are crucial for understanding the inherent stability of the molecule, the energy required for phase transitions, and the strength of intermolecular forces.

Data Presentation

Currently, there is a limited amount of publicly available experimental thermochemical data for a wide range of substituted cyclobutane-1,3-diols. However, computational methods can provide reliable estimates. The following table summarizes predicted thermochemical data for 2,2,4,4-tetramethyl-1,3-cyclobutanediol, a commercially significant derivative.[1]

| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°gas (kJ/mol) | ΔfusH° (kJ/mol) | ΔvapH° (kJ/mol) | Data Source |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | C₈H₁₆O₂ | 144.21 | -476.81 | 11.30 | 63.62 | Joback Calculated Property[1] |

Note: The values presented are computationally predicted and should be considered as estimates. Experimental validation is recommended.

Experimental Determination of Thermochemical Properties

The experimental determination of the thermochemical properties of substituted cyclobutane-1,3-diols relies on a suite of calorimetric and analytical techniques. The primary methods include combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method.

Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is measured, and from this, the enthalpy of combustion is calculated. The standard enthalpy of formation is then derived using Hess's Law.

This protocol outlines the steps for determining the enthalpy of combustion of a solid substituted cyclobutane-1,3-diol (B2657575) using a static bomb calorimeter.

Materials and Equipment:

-

Parr-type oxygen bomb calorimeter

-

High-pressure oxygen tank with regulator

-

Crucible (platinum or fused silica)

-

Ignition wire (iron or platinum)

-

Pellet press

-

High-precision thermometer (±0.001 °C)

-

Analytical balance (±0.1 mg)

-

Benzoic acid (certified standard)

-

Distilled water

-

The substituted this compound sample

Procedure:

-

Sample Preparation:

-

Bomb Assembly:

-

Cut a piece of ignition wire (approximately 10 cm) and weigh it accurately.[2][3]

-

Secure the ignition wire to the electrodes of the bomb head, ensuring it is in firm contact with the sample pellet in the crucible.[4]

-

Add 1 mL of distilled water to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[3]

-

Carefully place the bomb head onto the bomb cylinder and seal it tightly.

-

-

Pressurization:

-

Connect the bomb to the oxygen cylinder and flush the bomb with oxygen to remove any atmospheric nitrogen.

-

Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.[3][5]

-

Submerge the pressurized bomb in water to check for any leaks. If bubbles are observed, release the pressure and re-seal the bomb.[3]

-

-

Calorimeter Setup:

-

Temperature Measurement and Ignition:

-

Allow the system to reach thermal equilibrium by running the stirrer for about 5 minutes.

-

Record the water temperature at regular intervals (e.g., every minute) for a 5-minute pre-period to establish a baseline.

-

Ignite the sample by passing an electric current through the ignition wire.[3]

-

Record the temperature at short intervals (e.g., every 30 seconds) as it rises rapidly after ignition.[6]

-

Continue recording the temperature at regular intervals for a post-period of about 10 minutes after the maximum temperature has been reached, to establish the rate of cooling.

-

-

Post-Combustion Analysis:

-

Carefully release the pressure from the bomb.

-

Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).

-

Collect and weigh any unburned pieces of the ignition wire.

-

Titrate the liquid in the bomb with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen in the bomb.

-

-

Calculations:

-

Plot the temperature versus time data to determine the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the heat capacity of the calorimeter by performing a similar experiment with a standard substance of known enthalpy of combustion, such as benzoic acid.[7]

-

Calculate the heat of combustion of the sample.

-

Apply corrections for the heat of formation of nitric acid and the heat of combustion of the ignition wire.

-

Use the heat of combustion to calculate the standard enthalpy of formation of the substituted this compound using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.[8][9]

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the enthalpy of phase transitions, such as melting (enthalpy of fusion, ΔfusH°) and solid-solid transitions. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the substituted this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the desired temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting point, and a final isothermal period.

-

-

Data Acquisition:

-

Start the temperature program and record the heat flow as a function of temperature.

-

An endothermic peak will be observed at the melting point of the sample.

-

-

Data Analysis:

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH°). The instrument software typically performs this calculation.

-

The onset of the peak is generally taken as the melting temperature.

-

Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of solids and liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (for solids) or vaporization (for liquids) can be calculated using the Clausius-Clapeyron equation. The method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[4][10]

Procedure:

-

Sample Preparation:

-

Place a small amount of the substituted this compound sample into a Knudsen cell, which is a small container with a precisely drilled orifice of known area.

-

-

Instrument Setup:

-

Place the loaded Knudsen cell into a vacuum chamber that is connected to a high-precision microbalance.

-

Evacuate the chamber to a high vacuum.

-

Heat the Knudsen cell to a desired constant temperature.

-

-

Data Acquisition:

-

Monitor and record the mass of the Knudsen cell as a function of time. The mass will decrease as the sample effuses through the orifice.[3]

-

Repeat the measurement at several different temperatures.

-

-

Data Analysis:

-

For each temperature, calculate the rate of mass loss ( dm/dt ).

-

Calculate the vapor pressure (P) at each temperature using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the sample.

-

Plot ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R (for sublimation) or -ΔvapH°/R (for vaporization), from which the enthalpy of phase change can be determined.

-

Computational Thermochemistry

Computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of molecules, especially when experimental data is scarce. High-level ab initio methods can yield results with accuracies approaching that of experimental measurements.

Theoretical Background

The standard enthalpy of formation of a molecule can be calculated computationally by first determining its total electronic energy. This is typically done by solving the electronic Schrödinger equation using various levels of theory and basis sets. The most common and reliable methods include composite methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS) methods (e.g., CBS-QB3).[10] These methods combine calculations at different levels of theory to extrapolate to a high-accuracy result.

The calculated electronic energy is then converted to the enthalpy of formation by considering the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the enthalpies of formation of the constituent atoms.

Detailed Protocol for Computational Thermochemistry using Gaussian

This protocol outlines the general steps for calculating the gas-phase standard enthalpy of formation of a substituted this compound using the Gaussian software package.

Software: Gaussian 16 or a later version.

Procedure:

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the desired substituted this compound using a molecular modeling program (e.g., GaussView).

-

Perform an initial geometry optimization using a computationally less expensive method, such as DFT with the B3LYP functional and a modest basis set (e.g., 6-31G(d)).

-

-

High-Level Geometry Optimization and Frequency Calculation:

-

Use the optimized structure from the previous step as the starting point for a more accurate geometry optimization and frequency calculation. A recommended level of theory is B3LYP with a larger basis set like 6-311+G(d,p).

-

The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

A sample Gaussian input file for this step would look like:

-

-

Single-Point Energy Calculation:

-

Perform a high-level single-point energy calculation on the optimized geometry using a more accurate method, such as CCSD(T) with a large basis set or a composite method like G4 or CBS-QB3. These methods provide a more accurate electronic energy.

-

A sample Gaussian input file for a G4 calculation:

-

-

Calculation of Enthalpy of Formation:

-

The output of the high-level calculation will provide the total electronic energy (E₀), and the frequency calculation will provide the thermal correction to the enthalpy (Hcorr).

-

The total enthalpy of the molecule at 298.15 K (H₂₉₈) is calculated as: H₂₉₈ = E₀ + Hcorr

-

The enthalpy of formation (ΔfH°) is then calculated using the atomization method: ΔfH°(molecule) = H₂₉₈(molecule) - Σ[n * H₂₉₈(atom)] + Σ[n * ΔfH°(atom)] where 'n' is the number of atoms of each element, H₂₉₈(atom) is the calculated total enthalpy of each atom, and ΔfH°(atom) is the experimental standard enthalpy of formation of each atom in its standard state.

-

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the general workflow for the comprehensive thermochemical analysis of a substituted this compound, integrating both experimental and computational approaches.

Conclusion

The thermochemical properties of substituted cyclobutane-1,3-diols are fundamental to their application in drug development and materials science. This guide has provided an in-depth overview of the key experimental and computational techniques used to determine these properties. While experimental data for a broad range of these compounds remains limited, the detailed protocols provided for combustion calorimetry, DSC, and the Knudsen effusion method offer a clear path for future experimental investigations. Furthermore, the outlined computational workflow using high-level quantum chemical methods serves as a powerful predictive tool to fill data gaps and guide experimental efforts. The integrated approach of experimental measurement and computational modeling will be crucial in advancing our understanding and utilization of this important class of molecules.

References

- 1. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- (CAS 3010-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. General Bomb Run Procedure [uagra.uninsubria.it]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. worldoftest.com [worldoftest.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. biopchem.education [biopchem.education]

- 8. Use standard enthalpies of formation to calculate ΔH°rxn - Tro 4th Edition Ch 6 Problem 87a [pearson.com]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

Biological Activity of Cyclobutane-1,3-diol and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) moiety, a four-membered carbocycle, is an increasingly important scaffold in medicinal chemistry. Its rigid, puckered conformation can impart unique pharmacological properties, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth overview of the biological activities associated with cyclobutane-1,3-diol (B2657575) and its analogues, with a particular focus on their anticancer properties. While research on the parent compound, this compound, is limited, its substituted analogues have emerged as a promising class of therapeutic agents, most notably as inhibitors of tubulin polymerization.[2] This document will detail their mechanism of action, summarize quantitative biological data, provide comprehensive experimental protocols, and visualize key pathways and workflows.

Biological Activities of this compound Analogues

The primary biological activity reported for analogues of this compound is anticancer activity, specifically through the disruption of microtubule dynamics. Other cyclobutane-containing compounds have been investigated for a range of bioactivities, including antimicrobial and antiviral effects, though specific data for 1,3-diol analogues in these areas is less prevalent.[3][4]

Anticancer Activity: Combretastatin (B1194345) A4 Analogues

A significant body of research has focused on 1,3-disubstituted cyclobutane analogues of Combretastatin A4 (CA4), a potent natural anticancer agent.[2] CA4 exerts its cytotoxic effects by binding to the colchicine (B1669291) site on β-tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5] However, the cis-stilbene (B147466) bridge in CA4 is prone to isomerization to the inactive trans-isomer. To overcome this, researchers have successfully replaced the double bond with a cyclobutane ring to lock the molecule in a biologically active conformation.[2]

These cyclobutane analogues mimic the cis-configuration of CA4, allowing the substituted phenyl rings to adopt the correct orientation for binding to the colchicine site of tubulin. Molecular docking studies have shown that these analogues fit well within the binding pocket and can form key interactions, such as hydrogen bonds, with amino acid residues like Cys239 and Thr179.[2]

Quantitative Data Summary

The cytotoxic activity of several 1,3-disubstituted cyclobutane analogues of CA4 has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative cis- and trans-isomers are summarized in the table below.

| Compound | Isomer | Cell Line | IC50 (µM) |

| Analogue 1 | cis | HepG2 (Hepatocarcinoma) | 15.2[6] |

| Analogue 1 | cis | SK-N-DZ (Neuroblastoma) | 18.5[6] |

| Analogue 2 | trans | HepG2 (Hepatocarcinoma) | 22.8[6] |

| Analogue 2 | trans | SK-N-DZ (Neuroblastoma) | 25.1[6] |

| Combretastatin A4 | - | HepG2 (Hepatocarcinoma) | 0.003[6] |

| Combretastatin A4 | - | SK-N-DZ (Neuroblastoma) | 0.004[6] |

| Doxorubicin | - | HepG2 (Hepatocarcinoma) | 0.8[6] |

| Doxorubicin | - | SK-N-DZ (Neuroblastoma) | 0.9[6] |

Experimental Protocols

Synthesis of 1,3-Disubstituted Cyclobutane Analogues of Combretastatin A4

A general synthetic route to these analogues involves a [2+2] cycloaddition as a key step.[2]

-

Preparation of Styrene (B11656) Derivative: Isovanillin is protected, for example, with a benzyl (B1604629) group, and then converted to the corresponding styrene via a Wittig reaction.[2]

-

[2+2] Cycloaddition: The styrene derivative undergoes a [2+2] cycloaddition with a ketene (B1206846) iminium salt, generated in situ from dimethyl acetamide (B32628) (DMA) and trifluoromethanesulfonic anhydride, to form a cyclobutanone (B123998) intermediate.[2]

-

Nucleophilic Addition: The cyclobutanone is reacted with a 3,4,5-trimethoxyphenyl lithium or Grignard reagent to install the second aromatic ring, yielding a tertiary alcohol.[2]

-

Deoxygenation and Deprotection: The tertiary alcohol is deoxygenated, and the protecting group on the first phenyl ring is removed (e.g., via palladium-catalyzed hydrogenolysis) to yield a mixture of cis- and trans-isomers of the final product.[2]

-

Separation: The diastereomers are separated using high-performance liquid chromatography (HPLC).[2]

In Vitro Cytotoxicity Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of viability.[1][7][8][9][10]

-

Cell Seeding: Cancer cells (e.g., HepG2, SK-N-DZ) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[11][12]

-

Compound Treatment: The cyclobutane analogues are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 72 hours).[9]

-

Resazurin (B115843) Addition: A solution of resazurin (typically 0.15 mg/mL in PBS) is added to each well.[7] The plates are incubated for 1-4 hours at 37°C.[7]

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1][7]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[9]

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay directly measures the effect of compounds on the polymerization of tubulin monomers into microtubules.[13][14][15]

-

Reagent Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[13] A fluorescent reporter, such as DAPI, is included in the assay mixture.[13]

-

Assay Setup: The reaction is set up in a 96-well plate. The test compounds, dissolved in an appropriate solvent, are added to the wells containing the tubulin solution.[14]

-

Initiation of Polymerization: Polymerization is initiated by adding GTP and incubating the plate at 37°C.[13]

-

Fluorescence Monitoring: The fluorescence intensity is measured kinetically over time (e.g., every minute for 60 minutes) using a fluorescence plate reader. As tubulin polymerizes, the fluorescence of the reporter dye increases.[13]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The effect of the test compounds is compared to that of positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.[14]

Molecular Docking

Computational docking studies are used to predict the binding mode of the cyclobutane analogues within the colchicine binding site of tubulin.[2][16]

-

Protein and Ligand Preparation: The crystal structure of tubulin (e.g., PDB ID: 4O2B) is obtained from the Protein Data Bank.[16] The 3D structures of the cyclobutane analogues are generated and energy-minimized.

-

Docking Simulation: A docking program (e.g., MOE, AutoDock) is used to place the ligand into the defined binding site on the protein.[16] The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Binding Modes: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[2]

Visualizations

Caption: Proposed mechanism of action for cyclobutane-based CA4 analogues.

Caption: Workflow for evaluating the anticancer activity of cyclobutane analogues.

Caption: Logic for using a cyclobutane scaffold in CA4 analogue design.

Conclusion

Analogues of this compound, particularly those designed as mimics of combretastatin A4, represent a promising avenue for the development of novel anticancer agents. The cyclobutane scaffold effectively addresses the stability issues of CA4 while maintaining the necessary conformation for potent inhibition of tubulin polymerization. The data presented herein demonstrates micromolar cytotoxicity against relevant cancer cell lines.

Future research should aim to optimize the substitutions on the cyclobutane ring and the phenyl moieties to enhance potency and improve pharmacokinetic properties. Furthermore, a significant knowledge gap exists regarding the biological activities of the parent compound, this compound. A thorough investigation into its pharmacological profile is warranted and could reveal novel therapeutic applications for this fundamental chemical entity.

References

- 1. labbox.es [labbox.es]

- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-care.eu [p-care.eu]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. abscience.com.tw [abscience.com.tw]

- 16. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the myriad of structural motifs explored, the cyclobutane (B1203170) ring, and specifically the cyclobutane-1,3-diol (B2657575) scaffold, has emerged as a compelling building block with significant potential to address key challenges in drug discovery. Its inherent conformational rigidity, three-dimensional character, and ability to serve as a versatile synthetic intermediate make it an attractive framework for the design of a new generation of therapeutics. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, replete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Strategic Advantage of the Cyclobutane Moiety

The incorporation of a cyclobutane ring into small molecule drug candidates offers several distinct advantages over more conventional, often planar, aromatic systems. The puckered nature of the cyclobutane ring introduces a three-dimensional geometry that can lead to improved target engagement and selectivity.[1][2] Furthermore, this constrained conformation can enhance metabolic stability by shielding susceptible metabolic soft spots within a molecule.[2] The cyclobutane scaffold can also act as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, offering a means to fine-tune a compound's properties, including solubility and lipophilicity.

Applications in Key Therapeutic Areas

The versatility of the this compound scaffold and its derivatives is evident in their application across a range of therapeutic areas, from oncology and inflammation to infectious diseases.

Oncology: Targeting Tubulin Polymerization

The combretastatins are a class of potent natural products that exhibit antitumor activity by inhibiting tubulin polymerization. However, their clinical utility is hampered by the isomerization of the active cis-stilbene (B147466) bridge to the inactive trans-isomer. To overcome this limitation, researchers have explored the replacement of the double bond with a conformationally restricted cyclobutane ring.[3]

1,3-disubstituted cyclobutane-containing analogs of combretastatin (B1194345) A4 (CA4) have been synthesized and evaluated for their cytotoxic properties.[3][4] Both cis and trans isomers have demonstrated modest cytotoxicity in the micromolar range against human cancer cell lines, validating the potential of the cyclobutane core to mimic the bioactive conformation of CA4 while preventing isomerization.[3][4]

Table 1: Cytotoxicity of Cyclobutane-Containing Combretastatin A4 Analogs [3]

| Compound | Cell Line | IC50 (µM) |

| cis-CA4 Analog | HepG2 (hepatocarcinoma) | 5.8 |

| trans-CA4 Analog | HepG2 (hepatocarcinoma) | 8.2 |

| cis-CA4 Analog | SK-N-DZ (neuroblastoma) | 7.1 |

| trans-CA4 Analog | SK-N-DZ (neuroblastoma) | 9.5 |

| Combretastatin A4 | HepG2 (hepatocarcinoma) | 0.002 |

| Combretastatin A4 | SK-N-DZ (neuroblastoma) | 0.003 |

Inflammation and Autoimmune Diseases: JAK Inhibition

The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are central to inflammation and immune responses. Selective inhibition of JAKs is therefore a promising therapeutic strategy for a variety of autoimmune diseases. The clinical candidate PF-04965842 (abrocitinib), a selective JAK1 inhibitor, features a cis-1,3-diaminocyclobutane moiety that was key to achieving its desired potency and selectivity profile. This highlights the utility of the 1,3-disubstituted cyclobutane scaffold in orienting key pharmacophoric groups for optimal interaction with the target enzyme.